N-(1-Methylethyl)-2-pyrazinecarboxamide
Description
Key structural features influencing activity include:
- Pyrazine core: Aromatic nitrogen atoms enable hydrogen bonding and π-π stacking interactions.
- Carboxamide group: Enhances solubility and provides a site for hydrogen bonding.
Properties
IUPAC Name |
N-propan-2-ylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(2)11-8(12)7-5-9-3-4-10-7/h3-6H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFPZLKEZOVQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278854 | |
| Record name | N-(1-Methylethyl)-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90607-36-6 | |
| Record name | N-(1-Methylethyl)-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90607-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Methylethyl)-2-pyrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations :
- Halogenated phenyl groups (e.g., 3-Br, 3-CF₃) enhance antimycobacterial and antifungal activity due to increased lipophilicity and halogen bonding .
- Alkylamino substituents on the pyrazine ring (e.g., propylamino in 1a) improve activity compared to unsubstituted derivatives, likely by optimizing steric and electronic interactions with target enzymes .
- Isopropyl vs. Phenyl groups : The isopropyl substituent in the target compound may reduce π-π stacking but increase metabolic stability compared to aryl groups .
Key Observations :
Molecular Interactions and Supramolecular Behavior
- Halogen Bonding : N-(3-Bromophenyl)-2-pyrazinecarboxamide forms Br⋯N interactions (2.85 Å) in Hg(II) complexes, enhancing structural stability .
- Hydrogen Bonding : Carboxamide groups participate in NH⋯O interactions, critical for crystal packing .
- Isopropyl Group Impact : The isopropyl group may disrupt π-π stacking but introduce CH-π interactions, altering solubility and crystallinity .
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